molecular formula C17H12BrN3O2 B2592646 (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 327082-87-1

(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide

Cat. No.: B2592646
CAS No.: 327082-87-1
M. Wt: 370.206
InChI Key: RQIKMGSLJCNQFU-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-((5-(4-Bromophenyl)furan-2-yl)methylene)isonicotinohydrazide is a furan-based hydrazone derivative designed for research and development in medicinal chemistry. This compound integrates multiple pharmacophores, including an isonicotinohydrazide moiety, a hydrazone linkage, and a 5-(4-bromophenyl)furan group, a structure known to contribute to diverse biological activities. Compounds with this scaffold are frequently investigated for their potential antimicrobial and antitubercular properties. Research on closely related furan-thiazole hydrazone analogs has demonstrated promising activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values as low as 3.12 μg mL⁻¹, comparable to standard drugs . Furthermore, such structures have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli . The hydrazone linkage (-NH-N=CH-) is a critical feature, acting as a Schiff base that can enhance binding to biological targets. Molecular docking studies of similar compounds indicate potential mechanisms of action involving strong binding affinities with microbial enzymes such as M. tuberculosis CYP51 and bacterial decarboxylases . Beyond infectious disease research, hydrazone derivatives bearing bromophenyl and heterocyclic units are also explored in oncology for their cytotoxic effects and potential to inhibit cancer cell proliferation . The electronic properties conferred by the bromophenyl and furan rings make this compound a valuable subject for computational chemistry studies, including Density Functional Theory (DFT) analyses to understand its reactivity and molecular electrostatic potential . This product is intended for research applications only, including in vitro bioevaluation, molecular docking simulations, and as a precursor in synthetic chemistry for the development of novel therapeutic agents. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-14-3-1-12(2-4-14)16-6-5-15(23-16)11-20-21-17(22)13-7-9-19-10-8-13/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIKMGSLJCNQFU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide typically involves the condensation reaction between 5-(4-bromophenyl)furan-2-carbaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

1.1. Hydrazone Formation

The core structure of the compound is synthesized via a condensation reaction between isonicotinohydrazide and 5-(4-bromophenyl)furan-2-carbaldehyde . This reaction typically occurs under reflux in ethanol, forming a hydrazone linkage (-NH-N=CH-) .
Example reaction:

Isonicotinohydrazide+5-(4-bromophenyl)furan-2-carbaldehydeEtOH, reflux(E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide\text{Isonicotinohydrazide} + \text{5-(4-bromophenyl)furan-2-carbaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{(E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide}

Key conditions :

  • Solvent: Ethanol

  • Temperature: Reflux (~78°C)

  • Reaction time: 4–12 hours

1.2. Catalytic Methods

Alternative methods employ 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents for amide bond formation. This approach avoids traditional acid chlorides, improving yield and purity .
Mechanism :

  • Activation of the carboxylic acid (e.g., 5-bromofuran-2-carboxylic acid) by MNBA.

  • Nucleophilic attack by isoniazid to form the hydrazide-carboxamide bond.

  • Purification via dry-column flash chromatography .

2.1. Spectroscopic Analysis

Technique Key Peaks Functional Groups Identified
IR (cm⁻¹) 3168 (N-H), 1682 (C=O amide), 1644 (C=O amide), 1598 (C=N), 1514 (C=C) Hydrazide, furan, pyridine rings
¹H NMR δ 6.84–8.79 (aromatic H), δ 10.62–10.81 (NH) Furan protons, pyridine protons, NH groups
¹³C NMR δ 156.71–164.85 (C=O), δ 114–151 (aromatic C) Carbonyl carbons, aromatic carbons

2.2. Crystallographic Data

For analogous compounds (e.g., N′-[(5-methylfuran-2-yl)methylene]isonicotinohydrazide):

  • Dihedral angle : 46.90° between pyridine and furan rings .

  • Intermolecular interactions : Bifurcated N–H⋯(N,O) hydrogen bonds stabilize crystal packing .

3.1. Hydrazone Linkage Formation

  • Nucleophilic attack : The hydrazide’s NH₂ group attacks the aldehyde carbonyl.

  • Dehydration : Elimination of H₂O forms the imine (C=N) bond.

  • E/Z isomerism : The (E)-isomer predominates due to steric hindrance .

3.2. Byproduct Control

  • Purification : Dry-column flash chromatography removes unreacted aldehyde and hydrazide .

  • Yield optimization : Catalytic MNBA/DMAP increases efficiency (up to 83% yield) .

Stability and Reactivity

  • Thermal stability : Melting points of analogous compounds range from 203°C to >250°C .

  • Hydrolysis susceptibility : The hydrazone bond may hydrolyze under strongly acidic/basic conditions.

Key References :

  • Thiazolyl hydrazone synthesis via 5-arylfurfural thiosemicarbazones .

  • MNBA/DMAP-catalyzed amidation for furan carboxamides .

  • Structural and docking analysis of bromophenyl derivatives .

  • Crystallographic studies of isonicotinohydrazide analogs .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and the corresponding furan derivative. The reaction conditions are optimized to enhance yield and purity, often utilizing solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, a study demonstrated that derivatives of furan-based compounds exhibited significant activity against multidrug-resistant strains of bacteria, including Acinetobacter baumannii, which is known for its resistance to conventional antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AA. baumannii8 µg/mL
BE. coli16 µg/mL
CS. aureus32 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies indicated that derivatives of this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Study: Anticancer Activity

In a notable study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM, suggesting its potential as a lead compound for further development in cancer therapeutics .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and target proteins involved in bacterial resistance mechanisms and cancer progression. These studies provide insights into binding affinities and interaction modes that can inform future modifications of the compound to enhance efficacy .

Table 2: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interaction Type
Protein A-8.5Hydrogen bonds
Protein B-7.0π-π interactions
Protein C-9.0Hydrophobic contacts

Mechanism of Action

The mechanism of action of (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antibacterial Activity

Key Compounds Compared:

  • (E)-N'-((5-(2-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Compound 1)
  • (E)-N'-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Compound 9)
  • Thiazolyl Hydrazones (e.g., 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole)

Activity Data:

Compound Substituent on Furan Antibacterial Activity (Zone of Inhibition, mm) Antifungal Activity (MIC, µg/mL)
Compound 1 2-Nitrophenyl Moderate (weaker than amoxicillin) Not reported
Compound 9 4-Chloro-2-nitrophenyl Not reported 250 (vs. Candida utilis)
Target Compound (4-Bromo) 4-Bromophenyl Insufficient data Insufficient data

Key Findings:

  • Compound 1 exhibited superior antibacterial activity among analogs but remained weaker than standard antibiotics (e.g., amoxicillin) . The nitro group at the ortho position may enhance electron-withdrawing effects, stabilizing the hydrazone bond.
  • Compound 9 showed notable antifungal activity (MIC = 250 µg/mL), suggesting that chloro and nitro substituents synergistically disrupt microbial membranes .
  • The 4-bromophenyl substituent in the target compound may offer improved lipophilicity compared to nitro groups, but biological data are lacking.

Antitumor and Cytotoxic Activity

Key Compounds Compared:

  • Quinoxaline Derivatives (e.g., QW5, QW21)
  • Thiazolyl Hydrazones (e.g., 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole)

Activity Data:

Compound Structure IC50 (MCF-7 Cancer Cells, µg/mL) Toxicity (NIH/3T3 Normal Cells, µg/mL)
QW5 Quinoxaline-arylfuran hybrid Not reported Not reported
QW21 Dimethoxynaphthalene substituent Not reported Not reported
Thiazolyl Hydrazone 4-Chlorophenyl thiazole 125 >500

Key Findings:

  • The thiazolyl hydrazone analog exhibited selective cytotoxicity (IC50 = 125 µg/mL against MCF-7 cells) with low toxicity to normal cells (IC50 > 500 µg/mL) . The chloro and nitro groups may enhance DNA binding.
  • The target compound’s bromophenyl group could similarly interact with hydrophobic pockets in cancer cells, but further testing is required.

Photophysical and Electronic Properties

Key Compounds Compared:

  • (Z)-N-((5-(10H-Phenothiazin-2-yl)furan-2-yl)methylene)-2-cyanoacetohydrazide (PFCH)
  • (Z)-2-Cyano-N'-((5-(Dibenzo[b,d]furan-4-yl)furan-2-yl)methylene)acetohydrazide (BFCH)

Photophysical Data:

Compound Molar Extinction Coefficient (M⁻¹cm⁻¹) Key Structural Feature
PFCH 21,448 Phenothiazine donor
BFCH 20,796 Dibenzofuran donor
Target Not reported 4-Bromophenyl acceptor

Key Findings:

  • PFCH and BFCH exhibit high light-harvesting efficiency due to extended conjugation from fused aromatic systems .

Biological Activity

The compound (E)-N'-((5-(4-bromophenyl)furan-2-yl)methylene)isonicotinohydrazide is a derivative of isonicotinic acid hydrazides, which have garnered attention for their diverse biological activities, particularly in antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(4-bromophenyl)furan-2-carbaldehyde with isonicotinic hydrazide. The reaction conditions often include solvents such as ethanol or methanol and may utilize catalysts to enhance yield. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Recent studies highlight the antibacterial properties of this compound against various clinically relevant pathogens, particularly multidrug-resistant strains.

Table 1: Antibacterial Efficacy Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Acinetobacter baumannii32 µg/mL
Klebsiella pneumoniae64 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli128 µg/mL

The compound exhibited significant activity against Acinetobacter baumannii , particularly strains that are positive for New Delhi metallo-beta-lactamase (NDM), which poses a significant treatment challenge due to its resistance to multiple antibiotics. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies

  • Study on Antimicrobial Properties : A study conducted by researchers synthesized several derivatives of isonicotinic acid hydrazides, including the target compound. The study revealed that this compound had superior activity compared to standard antibiotics like ampicillin and tetracycline against resistant strains of bacteria .
  • Molecular Docking Studies : Docking simulations indicated that the compound binds effectively to the active sites of bacterial enzymes involved in cell wall synthesis, suggesting a potential mechanism for its antibacterial effects. The binding affinities were comparable to those of known inhibitors, indicating a promising therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall biosynthesis.
  • Membrane Disruption : It can compromise the integrity of bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species Generation : Some studies suggest that compounds with furan moieties can induce oxidative stress in bacterial cells, contributing to their antimicrobial effects .

Q & A

Q. What protocols ensure reproducibility in handling air/moisture-sensitive intermediates during synthesis?

  • Methodology :
  • Schlenk techniques : Use anhydrous solvents (distilled over molecular sieves) and inert gas (N₂/Ar) for aldehyde handling .
  • Reaction monitoring : Track hydrazone formation via in-situ FT-IR to minimize degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental UV-Vis absorption spectra?

  • Methodology :
  • Solvent corrections : Apply the TD-DFT/PCM model to account for solvent polarity effects on λmax .
  • Conformational sampling : Include excited-state geometries in calculations to match vibronic broadening observed experimentally .

Q. What steps validate the biological relevance of molecular docking results?

  • Methodology :
  • Negative controls : Dock inactive analogs to confirm binding specificity.
  • In vitro validation : Perform enzyme inhibition assays (e.g., IC₅₀ for kinase targets) and correlate with docking scores .

Methodological Best Practices

  • Data reporting : Include crystallographic CIF files (CCDC deposition) and raw spectral data (NMR, IR) in supplementary materials .

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